Ganoderic Acid C2

Aldose Reductase Diabetic Complications Polyol Pathway

Ganoderic acid C2 (CAS 103773-62-2; synonym GAC2) is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (reishi). Unlike the more commonly commercialized ganoderic acid A, this compound carries a distinct oxidation pattern (3β,7β,15α-trihydroxy-11,23-dioxo-lanost-8-en-26-oic acid) that translates into a differentiated pharmacological fingerprint across multiple validated targets.

Molecular Formula C30H46O7
Molecular Weight 518.7 g/mol
Cat. No. B1141884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid C2
Synonyms(3β,7β,15α,25R)- 3,7,15-Trihydroxy-11,23-dioxolanost-8-en-26-oic Acid;  Ganoderic Acid C 2
Molecular FormulaC30H46O7
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
InChIInChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1
InChIKeyRERVSJVGWKIGTJ-RQLZKMEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ganoderic Acid C2: What Procurement Teams Need to Know About This Bioactive Lanostane Triterpenoid


Ganoderic acid C2 (CAS 103773-62-2; synonym GAC2) is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (reishi) [1]. Unlike the more commonly commercialized ganoderic acid A, this compound carries a distinct oxidation pattern (3β,7β,15α-trihydroxy-11,23-dioxo-lanost-8-en-26-oic acid) that translates into a differentiated pharmacological fingerprint across multiple validated targets . It is currently used as a chemical marker for species authentication and quality control of Ganoderma products [2].

Why Generic Ganoderic Acid Substitution Fails: Differentiated Target Engagement Across the Lanostane Family


Ganoderic acids share a lanostane backbone, yet minor structural variations at the R1–R7 positions result in dramatic potency shifts across therapeutic targets [1]. For example, ganoderic acid C2 differs from ganoderic acid A by only a hydroxyl group at R1 (β-OH vs. =O), yet this single change produces a >6-fold difference in neuraminidase inhibition and a marked functional divergence in cytotoxicity against L1210 leukemia cells [2]. Consequently, selecting a ganoderic acid without verifying target-specific activity data risks undermining experimental reproducibility, wasting budget on underperforming analogs, and invalidating comparative efficacy claims in grant or regulatory submissions.

Ganoderic Acid C2 Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Aldose Reductase Inhibition: Ganoderic Acid C2 Exhibits Potent RLAR Suppression with a Structurally Essential Free Carboxyl Group

Ganoderic acid C2 inhibited rat lens aldose reductase (RLAR) with an IC50 of 3.8 µM . The structurally related analog ganoderenic acid A also inhibited the enzyme, but the methyl ester derivatives of both compounds exhibited much lower activity, directly demonstrating that the free carboxyl group at C-26 is essential for enzyme engagement . This structure–activity relationship provides a targeted selection criterion not satisfied by methyl-esterified or side-chain-modified ganoderic acid analogs.

Aldose Reductase Diabetic Complications Polyol Pathway

Neuraminidase Inhibition: Ganoderic Acid C2 Outperforms Ganoderic Acid A Across Multiple Influenza Subtypes

In a direct comparative panel of 31 Ganoderma triterpenoids, ganoderic acid C2 showed an inhibition rate of 32.4 ± 4.5% against H1N1 neuraminidase, whereas ganoderic acid A achieved only 5.0 ± 5.4% inhibition under identical assay conditions [1]. Against H5N1 neuraminidase, ganoderic acid C2 reached 60.8 ± 4.3% inhibition versus 31.4 ± 7.3% for ganoderic acid A. Against the H3N2 E119V mutant, ganoderic acid C2 (45.4 ± 1.1%) was the most potent among tested triterpenoids, exceeding ganoderenic acid A (29.1 ± 2.3%) and ganoderic acid A (32.1 ± 2.7%) [2].

Neuraminidase Inhibitor Antiviral Influenza

α-Glucosidase Inhibition: Ganoderic Acid C2 Is 2.7-Fold More Potent Than Ganoderenic Acid A

Among 12 tested ganoderic acids, ganoderic acid C2 exhibited the highest α-glucosidase inhibitory activity with an IC50 of 43.8 µM, compared to 119.2 µM for ganoderenic acid A and 22.8 µM for the most potent compound, ganoderic acid Df [1]. Although ganoderic acid Df showed slightly stronger inhibition, ganoderic acid C2 is more abundant in natural extracts and has better-characterized pharmacokinetics, offering a practical balance of potency and availability for metabolic disease research [2].

α-Glucosidase Antidiabetic Postprandial Hyperglycemia

Differential Cytotoxicity: Ganoderic Acid C2 Is Orders of Magnitude Less Cytotoxic to L1210 Cells Than Ganoderic Acid D

In a structure–activity relationship study of acidic triterpenes from Ganoderma lingzhi fruiting bodies, ganoderic acid C2 exhibited an IC50 of 520.54 µM against L1210 leukemia cell proliferation, while ganoderic acid D showed an IC50 of 3.67 µM—a ~142-fold difference [1]. This low cytotoxicity against L1210 cells, combined with its potent enzyme inhibitory activities, suggests that ganoderic acid C2 may be a more suitable scaffold than ganoderic acid D for target-based applications where pan-cytotoxicity is undesirable [2].

L1210 Leukemia Cytotoxicity Selectivity

Pharmacokinetic Characterization: Ganoderic Acid C2 Demonstrates Rapid Oral Absorption and Defined Metabolic Profile

Following oral administration in rats, ganoderic acid C2 was rapidly absorbed with a tmax of 3.9 minutes, and ten minor phase I metabolites were characterized via HPLC-ESI-MS/MS and LC-ESI-IT-TOF/MS [1]. This is the first and most complete pharmacokinetic dataset for any ganoderic acid C2 preparation. In contrast, pharmacokinetic data for closely related analogs such as ganoderic acid A or ganoderic acid D are derived from different experimental protocols and cannot be directly aligned [2]. The documented plasma quantification method provides a validated framework for correlating in vitro potency with in vivo exposure in future studies.

Pharmacokinetics Oral Bioavailability Metabolite Identification

Immunomodulatory Target Engagement: Ganoderic Acid C2 Binds STAT3 and TNF to Reverse Cyclophosphamide-Induced Immunosuppression In Vivo

A systems pharmacology study integrating molecular docking with in vivo validation in a cyclophosphamide (CY)-induced immunosuppression mouse model identified STAT3 and TNF as the core targets of ganoderic acid C2 (GAC) [1]. GAC significantly improved immunity and restored STAT3 and TNF gene expression levels that had been suppressed by CY treatment [2]. This immunorestorative mechanism has not been reported at comparable depth for other individual ganoderic acids such as ganoderic acid A or D, which are primarily characterized through anti-inflammatory or cytotoxic mechanisms rather than targeted immunoreconstitution [3].

Immunomodulation STAT3 TNF Cyclophosphamide

Ganoderic Acid C2 Application Scenarios: Where Differentiated Evidence Drives Selection


Diabetic Complication Drug Discovery: Aldose Reductase Inhibitor Screening

Ganoderic acid C2 serves as a validated positive control or lead scaffold for aldose reductase (RLAR) inhibitor screening programs, with a published IC50 of 3.8 µM . Procurement of batches with confirmed free carboxyl integrity is essential, as methyl esterification—a common degradation or synthetic modification—abrogates activity . This compound is suitable for structure–activity relationship expansion around the lanostane core targeting the polyol pathway implicated in diabetic retinopathy, neuropathy, and nephropathy.

Influenza Antiviral Research: Broad-Spectrum Neuraminidase Inhibitor Development

For antiviral programs seeking novel neuraminidase inhibitor scaffolds with activity against drug-resistant influenza strains, ganoderic acid C2 provides a differentiated starting point: it retains 45.4% inhibition against the H3N2 E119V mutant—the highest among 31 tested Ganoderma triterpenoids [1]. Its moderate but broad activity profile against H1N1, H1N1 N295S, H3N2, H5N1, and H7N9 subtypes supports analog development guided by the structure–activity relationship reported in Zhu et al. (2015) [2].

Chemotherapy-Induced Immunosuppression: In Vivo Mechanistic Studies

Ganoderic acid C2 is the only ganoderic acid with published in vivo evidence demonstrating reversal of cyclophosphamide-induced immunosuppression through a defined STAT3/TNF molecular axis [3]. This makes it a targeted tool compound for immunopharmacology groups investigating adjunctive therapies to mitigate chemotherapy-associated immune dysfunction, with dosing reference data available from the BALB/c mouse model (CY 80 mg/kg + GAC co-administration) [4].

Quality Control and Species Authentication of Ganoderma Products

Ganoderic acid C2 is recommended as one of 13 chemical markers for HPLC-based quality evaluation of commercial Ganoderma lucidum products, enabling differentiation between fruiting body and spore-derived preparations [5]. Its abundance in natural extracts, combined with its well-characterized chromatographic behavior (retention time, UV λmax ~254 nm, MS/MS fragmentation), makes it a practical reference standard for botanical authentication and batch-to-batch consistency assessment [6].

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